molecular formula C14H15N3O2S B2448457 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1286698-28-9

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No. B2448457
CAS RN: 1286698-28-9
M. Wt: 289.35
InChI Key: QQBRBKNUIGJESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone, also known as MAM-2201, is a synthetic cannabinoid that has been found to have psychoactive effects. Synthetic cannabinoids are a class of designer drugs that are designed to mimic the effects of natural cannabinoids found in the cannabis plant. MAM-2201 has been synthesized for research purposes and has been used in scientific research to study the endocannabinoid system and its effects on the body.

Advantages and Limitations for Lab Experiments

One advantage of using (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone in lab experiments is that it is a potent agonist of the CB1 receptor, which can lead to robust effects on physiological processes. However, one limitation of using this compound is that it is a synthetic cannabinoid, and its effects may not be representative of the effects of natural cannabinoids found in the cannabis plant. Additionally, synthetic cannabinoids can have unpredictable effects on the body, and caution should be taken when using them in lab experiments.

Future Directions

There are many future directions for research on (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone and synthetic cannabinoids in general. One area of research could be to study the effects of this compound on specific physiological processes, such as pain or mood. Another area of research could be to study the long-term effects of this compound on the body, including its effects on the endocannabinoid system and other physiological processes. Additionally, more research could be done to develop safer and more effective synthetic cannabinoids for use in scientific research.

Synthesis Methods

The synthesis of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone involves several steps, including the reaction of 2-(methylthio)benzaldehyde with 3-methyl-5-nitro-1,2,4-oxadiazole to form 2-(methylthio)-5-nitrobenzaldehyde. This intermediate is then reduced with sodium borohydride to form 2-(methylthio)-5-aminobenzaldehyde. The final step involves the reaction of 2-(methylthio)-5-aminobenzaldehyde with azetidine-1-carboxylic acid to form this compound.

Scientific Research Applications

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone has been used in scientific research to study the endocannabinoid system and its effects on the body. The endocannabinoid system is a complex system of receptors and neurotransmitters that play a role in many physiological processes, including pain, mood, appetite, and immune function. This compound has been found to bind to the CB1 and CB2 receptors in the endocannabinoid system, which can lead to changes in these physiological processes.

properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-15-13(19-16-9)10-7-17(8-10)14(18)11-5-3-4-6-12(11)20-2/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBRBKNUIGJESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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